2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Potential
2-((4-Methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a compound of significant interest in the field of medicinal chemistry, especially in the development of new pharmacological agents. The research applications of this compound span across various fields, including anticonvulsant activity, antimicrobial activity, enzyme inhibition, and potential anticancer activity. These applications are derived from its core chemical structure, which allows for a wide range of biological interactions.
Anticonvulsant Activity : Derivatives containing the sulfonamide moiety, similar to the core structure of this compound, have been synthesized and evaluated for their anticonvulsant properties. Compounds demonstrating significant protective effects against convulsions induced by picrotoxin have been identified, highlighting the potential of this chemical scaffold in the development of new anticonvulsant drugs (Farag et al., 2012).
Antimicrobial and Antitumor Activities : The presence of a sulfonamide group in compounds is associated with antimicrobial and antitumor activities. Novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety have been synthesized and shown promising results in inhibiting bacterial and fungal growth, as well as potential against cancer cell lines (Darwish et al., 2014).
Enzyme Inhibition : Sulfonamide derivatives have been investigated for their inhibitory activities against various enzymes, such as carbonic anhydrase and glutaminase, which play critical roles in physiological processes and diseases including cancer and glaucoma. The structural framework of this compound offers a promising starting point for the development of potent enzyme inhibitors (Carta et al., 2017).
Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives, related to the sulfonamide functional group, have shown significant antioxidant activity. This suggests potential applications in the development of therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .
Mode of Action
The compound acts as an inhibitor of these enzymes. It binds to the active sites of these enzymes, preventing them from performing their normal functions . This results in the inhibition of bacterial DNA replication and the prevention of PTEN deactivation .
Biochemical Pathways
The inhibition of GyrB affects the bacterial DNA replication pathway, leading to the cessation of bacterial growth . On the other hand, the inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of PTEN, thus maintaining its tumor suppressor function .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth due to the disruption of DNA replication , and the prevention of tumor growth due to the maintenance of PTEN’s tumor suppressor function .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-11-6-8-12(9-7-11)24(20,21)10-15(19)18-16-17-13-4-2-3-5-14(13)23-16/h6-9H,2-5,10H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUMQDZOVDLGST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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